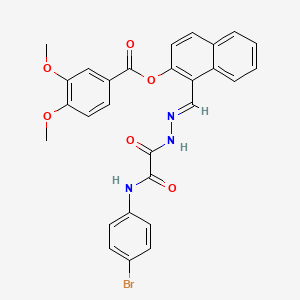![molecular formula C26H22BrCl2N3O5 B12019171 [4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate CAS No. 769151-54-4](/img/structure/B12019171.png)
[4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-ブロモ-2-[(E)-[[2-[(3,4-ジクロロベンゾイル)アミノ]アセチル]ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾアートは、臭素、塩素、およびプロポキシベンゾアート基を含むユニークな構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
[4-ブロモ-2-[(E)-[[2-[(3,4-ジクロロベンゾイル)アミノ]アセチル]ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾアートの合成は、通常、中間体の生成を含む複数のステップを伴います。このプロセスは、多くの場合、3,4-ジクロロベンゾイルクロリドの調製から始まり、続いてヒドラジンと反応させて対応するヒドラジドを生成します。この中間体は、特定の条件下で4-ブロモ-2-ホルミルフェニル4-プロポキシベンゾアートとさらに反応して、最終生成物を生成します。温度、溶媒、および触媒などの反応条件は、高収率と純度を確保するために慎重に制御されます。
工業生産方法
工業的な設定では、この化合物の生産には、大規模なバッチプロセスまたは連続プロセスが含まれる場合があります。自動化された反応器の使用と反応パラメータの精密な制御は、一貫した品質と効率を達成するために不可欠です。工業的方法には、目的の化合物を純粋な形で得るために、再結晶やクロマトグラフィーなどの高度な精製技術が組み込まれる場合もあります。
化学反応の分析
反応の種類
[4-ブロモ-2-[(E)-[[2-[(3,4-ジクロロベンゾイル)アミノ]アセチル]ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾアートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して実施できます。
置換: ハロゲン置換反応が発生する可能性があり、臭素または塩素原子が他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: アセトン中のヨウ化ナトリウムを使用した求核置換。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学反応とメカニズムを探求できます。
生物学
生物学的研究では、[4-ブロモ-2-[(E)-[[2-[(3,4-ジクロロベンゾイル)アミノ]アセチル]ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾアートは、タンパク質や核酸などの生体高分子との潜在的な相互作用について研究されています。それは、生化学的経路と分子間の相互作用を調査するためのプローブとして役立つ可能性があります。
医学
医学において、この化合物は、その潜在的な治療特性について調査されています。特定の分子標的に対する相互作用能力は、薬物開発と薬理学的試験の候補となっています。
産業
産業部門では、この化合物は、新しい材料と化学プロセスの開発に使用されています。そのユニークな特性は、コーティング、接着剤、およびその他の高度な材料における用途に適しています。
作用機序
[4-ブロモ-2-[(E)-[[2-[(3,4-ジクロロベンゾイル)アミノ]アセチル]ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾアートの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合して、それらの活性を変化させ、下流の効果を誘発する可能性があります。正確な経路と分子間の相互作用は、特定の状況と用途によって異なります。
類似の化合物との比較
類似の化合物
酢酸エチル: 類似の官能基を持つ広く使用されている化学中間体。
ジシラン架橋アーキテクチャ: 材料科学におけるユニークな電子構造と用途を持つ化合物。
プロピオン酸エチル 3-(フラン-2-イル): 類似の構造的特徴と用途を持つ別の化合物。
独自性
[4-ブロモ-2-[(E)-[[2-[(3,4-ジクロロベンゾイル)アミノ]アセチル]ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾアートを際立たせているのは、臭素、塩素、およびプロポキシベンゾアート基の組み合わせであり、これによりユニークな化学的および物理的特性が与えられます。これらの特徴は、さまざまな科学研究と産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.
Ethyl 3-(furan-2-yl)propionate: Another compound with similar structural features and applications.
Uniqueness
What sets [4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate apart is its combination of bromine, chlorine, and propoxybenzoate groups, which confer unique chemical and physical properties. These features make it a valuable compound for diverse scientific research and industrial applications.
特性
CAS番号 |
769151-54-4 |
|---|---|
分子式 |
C26H22BrCl2N3O5 |
分子量 |
607.3 g/mol |
IUPAC名 |
[4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H22BrCl2N3O5/c1-2-11-36-20-7-3-16(4-8-20)26(35)37-23-10-6-19(27)12-18(23)14-31-32-24(33)15-30-25(34)17-5-9-21(28)22(29)13-17/h3-10,12-14H,2,11,15H2,1H3,(H,30,34)(H,32,33)/b31-14+ |
InChIキー |
BXQPCRPDZVPKBV-XAZZYMPDSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12019088.png)

![N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B12019099.png)
![2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12019101.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12019112.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12019132.png)
![[1-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B12019138.png)
![N-benzyl-7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019141.png)
![(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019144.png)


![2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone](/img/structure/B12019159.png)
